molecular formula C24H19ClN2O B12887212 4-(4-Chlorophenyl)-1-ethyl-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol CAS No. 56767-25-0

4-(4-Chlorophenyl)-1-ethyl-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol

Cat. No.: B12887212
CAS No.: 56767-25-0
M. Wt: 386.9 g/mol
InChI Key: QAHCLERKQTYGTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chlorophenyl)-1-ethyl-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol is a complex organic compound belonging to the class of pyrazoles Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-1-ethyl-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization with hydrazine hydrate to yield the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of catalysts and solvents that can be easily recycled is preferred to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-1-ethyl-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, alcohols, amines, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-1-ethyl-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic activity. This inhibition can lead to altered cellular processes, such as reduced cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Chlorophenyl)-1-ethyl-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol
  • 4-(4-Bromophenyl)-1-ethyl-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol
  • 4-(4-Methylphenyl)-1-ethyl-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol

Uniqueness

What sets 4-(4-Chlorophenyl)-1-ethyl-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol apart from similar compounds is its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of the 4-chlorophenyl group, in particular, enhances its potential as an enzyme inhibitor and its overall stability .

Properties

CAS No.

56767-25-0

Molecular Formula

C24H19ClN2O

Molecular Weight

386.9 g/mol

IUPAC Name

4-(4-chlorophenyl)-1-ethyl-3-phenylindeno[1,2-c]pyrazol-4-ol

InChI

InChI=1S/C24H19ClN2O/c1-2-27-23-19-10-6-7-11-20(19)24(28,17-12-14-18(25)15-13-17)21(23)22(26-27)16-8-4-3-5-9-16/h3-15,28H,2H2,1H3

InChI Key

QAHCLERKQTYGTP-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=N1)C3=CC=CC=C3)C(C4=CC=CC=C42)(C5=CC=C(C=C5)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.